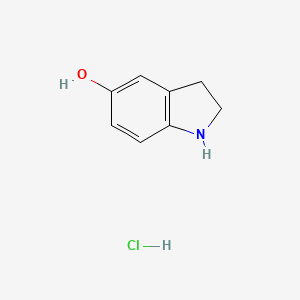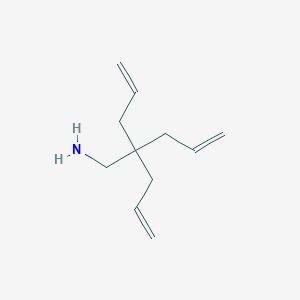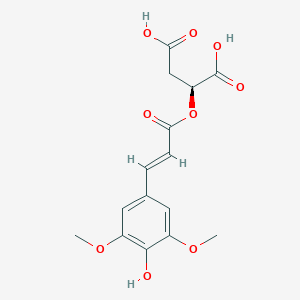
Sinapoyl malate
Overview
Description
Sinapoyl malate is a secondary metabolite found abundantly in plants of the Brassica family. It belongs to the group of p-hydroxycinnamic acids . These compounds play essential roles in various plant processes, including coloration of flowers, UV radiation protection, natural aromas, and defense against predators and pathogens .
Synthesis Analysis
Researchers have developed sustainable synthetic routes to produce sinapoyl malate. These methods allow for its incorporation into cosmetic formulations and other applications. Notably, sinapoyl malate has gained attention due to its UV-filtering properties and potential as a safe and natural alternative to chemical sunscreens .
Molecular Structure Analysis
Chemical Reactions Analysis
Sinapoyl malate participates in various biochemical reactions within plants. Its ester form, sinapoyl choline (also known as sinapine), sinapoyl glucose, and other derivatives are present in different plant parts. These compounds contribute to plant growth, defense mechanisms, and responses to external stressors .
Scientific Research Applications
Ultraviolet Protection and Photodynamics
Natural Plant Sunscreen : Sinapoyl malate acts as a natural sunscreen molecule in plants, offering protection against harmful ultraviolet radiation. Studies have shown that its ultrafast dynamics, including a trans-cis isomerization pathway, are highly conserved even with increasing molecular complexity. This makes sinapoyl malate and its derivatives effective UV photoprotectors, potentially suitable for enhancements in sunscreen formulations (Baker et al., 2020).
UV-B Screening Agent in Plants : Sinapoyl malate's intrinsic UV spectral properties have been a subject of research. Its spectral broadening in the UV-B region, even under isolated conditions, suggests that its selection as a UV-B sunscreen might be based on the quantum mechanical features of its excited states. The study of sinapate esters provides insight into the mechanism intrinsic to sinapoyl malate, contributing to its role as a UV-B screening agent (Dean et al., 2014).
Barrierless Photoisomerization : The trans-cis photoisomerization of sinapoyl malate is a key process in its function as a plant sunscreen. This isomerization occurs rapidly and without energy barriers, highlighting its efficiency as a UV absorber. The photoisomerization process and the strong UV absorption of its photoproducts are integral to sinapoyl malate's protective role against UV radiation (Luo et al., 2017).
Synthesis and Sustainability
Synthesis of Sinapoyl-L-malate : Research has focused on developing more sustainable synthetic pathways for sinapoyl-L-malate. A shorter, greener synthesis method has been devised, offering an environmentally friendly alternative to previous procedures. This synthesis route could facilitate the industrialization and commercialization of sinapoyl-L-malate, especially for cosmetic applications like sunscreens (Peyrot et al., 2020).
Sustainable Dimerization of Sinapate Esters : Copper(I)-catalyzed dimerization of sinapate esters has been developed as a sustainable synthetic process. This method enhances the anti-UV and antiradical properties of sinapic acid esters, making them suitable for applications in cosmetics, plastics, and food industries. This sustainable approach indicates the potential for broader use of sinapoyl malate derivatives (Mention et al., 2020).
Biochemical Mechanisms and Metabolism
Enzymatic Characterization : Studies have detailed the purification and characterization of sinapoylglucose:malate sinapoyltransferase from plants like Raphanus sativus. This enzyme catalyzes the synthesis of sinapoyl-l-malate, playing a crucial role in the plant's phenylpropanoid metabolism. Such insights are vital for understanding the biochemical pathways involving sinapoyl malate (Gräwe et al., 1992).
Photoprotective Efficacy in Different Solvents : The photoprotective efficacy of sinapoyl malate derivatives in various solvent environments has been investigated. This research highlights the molecule's adaptability and effectiveness as a UV photoprotector under different conditions, underscoring its potential for diverse applications (Horbury et al., 2017).
Role in Phenylpropanoid Pathway : An Arabidopsis mutant study revealed the crucial role of sinapoyl malate in the phenylpropanoid pathway. Mutations affecting the synthesis of sinapoyl malate led to increased UV transparency and altered lignin composition, emphasizing its significance in plant biochemistry and photoprotection (Chapple et al., 1992).
Photodegradation Products : The identification of degradation products of sinapoyl malate under solar irradiation provides insights into its stability and potential environmental impact. This knowledge is essential for assessing the suitability of sinapoyl malate as a photomolecular heater or UV filter in agriculture and other applications (Vink et al., 2023).
Mechanism of Action
properties
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDGAPSRYCQPBG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346426 | |
| Record name | Sinapoyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sinapoyl malate | |
CAS RN |
92344-58-6 | |
| Record name | Sinapoyl malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







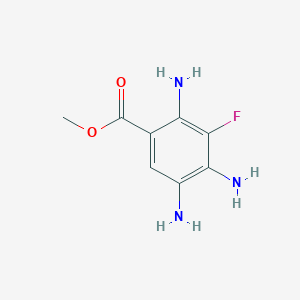
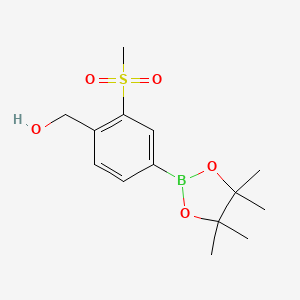

![(11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3179122.png)

![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)
